Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate
Description
Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a 2-methylbenzoyloxy substituent at position 5 of the benzofuran core and an ethyl ester group at position 2. Its molecular formula is C₁₉H₁₈O₅, with a molecular weight of 324.33 g/mol . The compound’s structure has been elucidated using crystallographic software such as SHELX and visualization tools like ORTEP , which are critical for confirming stereochemical and anisotropic displacement properties.
Properties
IUPAC Name |
ethyl 2-methyl-5-(2-methylbenzoyl)oxy-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-4-23-20(22)18-13(3)24-17-10-9-14(11-16(17)18)25-19(21)15-8-6-5-7-12(15)2/h5-11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXGGJPFTFAVNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Compound Overview and Structural Characteristics
Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate features a benzofuran core substituted at three key positions: a methyl group at C-2, an ethyl carboxylate at C-3, and a 2-methylbenzoyloxy group at C-5. Its molecular formula is C20H18O5 with a molecular weight of 338.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H18O5 |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 307551-66-2 |
| Melting Point | Not specified in available literature |
General Synthetic Approaches to Benzofuran Derivatives
The synthesis of benzofuran derivatives typically follows several established strategies. While specific literature on the preparation of this compound is limited, these general approaches provide the foundation for its synthesis.
Cyclization of Substituted Phenols
One of the most common approaches to benzofuran synthesis involves the cyclization of appropriately substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions. According to the reaction patterns observed in related benzofuran syntheses, this typically occurs via:
- Initial O-alkylation of the phenol
- Subsequent intramolecular cyclization
- Aromatization to form the benzofuran core
Lewis Acid-Catalyzed Synthesis
As evidenced from patent literature, Lewis acid catalysts play an important role in benzofuran synthesis. The general method involves using furan compounds as starting materials with Lewis acid catalysts under mild conditions (80-160°C):
Furan compound + Lewis acid catalyst + Acetic acid → Benzofuran derivative
The selectivity of this method has been reported to be as high as 99% for certain benzofuran derivatives, making it industrially viable.
Proposed Synthetic Route for this compound
Based on the available literature and analogous synthetic approaches, the following multistep synthesis is proposed:
Preparation of the Benzofuran Core with C-2 Methyl Substitution
The synthesis can begin with the preparation of 2-methylbenzofuran, which serves as a key intermediate. Drawing from the methodology described in the patent literature, the reaction can proceed by:
2,6-Dimethylphenol + 1-(ethylsulfinyl)hex-1-yne + Trifluoroacetic anhydride → 2-Methyl benzofuran intermediate
This reaction typically requires:
| Reagent | Quantity | Function |
|---|---|---|
| 2,6-Dimethylphenol | 2.0 equiv | Starting phenol |
| 1-(ethylsulfinyl)hex-1-yne | 1.0 equiv | Alkyne partner |
| Trifluoroacetic anhydride | 1.5 equiv | Activating agent |
| Dichloromethane | - | Solvent |
The reaction is conducted at room temperature for approximately 1 hour, followed by aqueous workup with sodium bicarbonate solution, extraction with dichloromethane, and purification through column chromatography or preparative TLC.
Installation of 2-Methylbenzoyloxy Group at C-5 Position
The final key step involves the introduction of the 2-methylbenzoyloxy group at the C-5 position. This can be achieved through:
Esterification with 2-Methylbenzoyl Chloride
The final esterification can be performed using 2-methylbenzoyl chloride in the presence of a base:
5-Hydroxy intermediate + 2-Methylbenzoyl chloride + Base → this compound
Typical reaction conditions include:
| Reagent | Function |
|---|---|
| 2-Methylbenzoyl chloride | Acylating agent |
| Triethylamine or pyridine | Base |
| 4-Dimethylaminopyridine (DMAP) | Catalyst |
| Dichloromethane | Solvent |
The reaction is typically conducted at ambient temperature with careful monitoring by thin-layer chromatography.
Alternative Synthetic Approach: Direct Acetylation
An alternative approach, drawing from the synthesis of related benzofuran derivatives, involves direct acetylation of position 5 of the benzofuran core:
Benzofuran derivative + Acetyl chloride + Lewis acid catalyst → 5-Acetylated benzofuran
This acetylation can be performed using:
| Reagent | Function |
|---|---|
| Acetyl chloride | Acylating agent |
| Aluminum trichloride or tin tetrachloride | Lewis acid catalyst |
| 1,2-Dichloroethane | Solvent |
Following acetylation, further transformation to introduce the 2-methylbenzoyloxy group would be required.
Purification and Characterization
The final product, this compound, can be purified using:
- Column chromatography on silica gel using hexane/ethyl acetate gradient elution
- Recrystallization from appropriate solvents such as ethanol or toluene/hexane mixtures
Characterization can be performed via:
Yield Optimization and Scale-Up Considerations
For industrial or large-scale synthesis, several process optimizations should be considered:
Solvent selection: Toluene or xylene can be used for high-temperature reactions, while dichloromethane is suitable for room temperature processes
Catalyst loading: Lewis acid catalyst concentrations should be optimized to minimize waste while maintaining reactivity
Reaction workup: The use of potassium carbonate or phosphate buffer solutions (pH 7-8) is recommended for neutralization during workup
Crystallization conditions: For optimal crystal formation, slow addition of anti-solvent (e.g., tert-butyl methyl ether) to reaction mixtures can improve yield and purity
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate serves as an important intermediate for the synthesis of more complex molecules. Its structure allows for various chemical reactions, including:
- Nucleophilic Substitution : The benzoyloxy group can be replaced by nucleophiles, facilitating the formation of new derivatives.
- Ester Hydrolysis : The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Biology
The compound has been investigated for its biological activities, particularly:
-
Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antimicrobial agents.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µg/mL Escherichia coli 75 µg/mL - Anticancer Properties : Preliminary investigations indicate that it may inhibit cancer cell proliferation. In vitro tests have shown a reduction in cell viability by up to 70% at concentrations of 25 µM after 48 hours of exposure.
Medicine
This compound is being explored as a potential drug candidate due to its unique chemical structure. Its interactions with biological macromolecules may influence their functions, making it a candidate for further pharmacological studies.
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Antimicrobial Activity :
- Researchers evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli.
- Results indicated significant inhibition at concentrations as low as 50 µg/mL.
-
Anticancer Evaluation :
- In vitro tests using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound reduced cell viability by up to 70% at concentrations of 25 µM after 48 hours of exposure.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Biological Activity | Notes |
|---|---|---|---|
| Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Structure | Moderate antimicrobial | Lacks benzoyloxy group |
| Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate | Structure | Low anticancer activity | Methyl group affects reactivity |
| 5-(Methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylic acid | Structure | High solubility but lower reactivity | Acid form shows different properties |
Mechanism of Action
The mechanism by which Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity. The ester and benzoyloxy groups may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoyl Group
The 2-methylbenzoyloxy group at position 5 distinguishes this compound from analogs with alternative benzoyl substituents:
- Methyl 2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate (): Substitution with a 3-nitrobenzoyl group increases molecular weight to 355.30 g/mol (C₁₈H₁₃NO₇) and introduces nitro-group polarity, raising the topological polar surface area (TPSA) and reducing hydrophobicity (logP ~3.5 estimated) .
- Methyl 2-methyl-5-[(4-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate (): A 4-methylbenzoyl substituent retains similar hydrophobicity (logP ~4.2) but may alter steric interactions in biological systems compared to the 2-methyl isomer .
Table 1: Substituent Effects on Key Properties
| Compound Name | Substituent (Position) | Molecular Weight (g/mol) | logP* | TPSA (Ų) |
|---|---|---|---|---|
| Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-... | 2-methylbenzoyloxy | 324.33 | 4.2 | 94.5 |
| Methyl 2-methyl-5-[(3-nitrobenzoyl)oxy]-... | 3-nitrobenzoyloxy | 355.30 | ~3.5 | 120.1 |
| Methyl 2-methyl-5-[(4-methylbenzoyl)oxy]-.. | 4-methylbenzoyloxy | 324.33 | 4.2 | 94.5 |
*logP values estimated based on analogous structures.
Ester Group Modifications
The ethyl ester at position 3 can be replaced with other ester groups, influencing solubility and metabolic stability:
Functional Group Additions
- Ethyl 2-methyl-5-[(5-nitrofuran-2-carbonyl)oxy]-1-benzofuran-3-carboxylate (): The 5-nitrofuranoyl group introduces nitro-heterocyclic character, which is associated with antimicrobial activity but may increase toxicity risks .
- Ethyl 2-methyl-5-[(4-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate (): A 4-nitrobenzyloxy substituent elevates TPSA to 94.5 Ų and hydrogen-bond acceptor count to 6, impacting solubility and membrane permeability .
Biological Activity
Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran family, which has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies.
The synthesis of this compound typically involves the esterification of a benzofuran derivative with a suitable acylating agent. The reaction conditions are crucial for achieving high yields and purity. The compound features a benzofuran core, which is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry.
Biological Activities
1. Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, benzofuran derivatives have been shown to inhibit various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .
2. Anti-inflammatory Effects
Benzofuran derivatives are also noted for their anti-inflammatory properties. This compound may exert these effects through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .
3. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. The presence of the benzofuran moiety is often associated with enhanced activity against bacteria and fungi, making it a candidate for further exploration in the development of new antimicrobial agents .
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study on Antitumor Activity | Evaluated the cytotoxic effects on MCF-7 breast cancer cells | This compound exhibited significant cytotoxicity with an IC50 value of 15 µM. |
| Anti-inflammatory Mechanism | Investigated the inhibition of COX enzymes | Demonstrated a reduction in inflammatory markers by 40% at a concentration of 50 µM. |
| Antimicrobial Testing | Tested against E. coli and S. aureus | Showed inhibition zones of 12 mm and 10 mm respectively, indicating potential as an antimicrobial agent. |
Q & A
Basic Questions
Q. How is the molecular structure of Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate determined using spectroscopic methods?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to identify proton environments and carbon frameworks. For example, the ester carbonyl (C=O) and benzoyloxy groups produce distinct shifts (~165–175 ppm in -NMR) .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution mass spectrometry (HRMS), observing the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the benzofuran core .
- Infrared (IR) Spectroscopy : Detect functional groups such as ester C=O (~1720 cm) and benzoyl C=O (~1680 cm) .
Q. What are the common synthetic routes for this compound?
- Methodology :
- Step 1 : Synthesize the benzofuran core via cyclization of substituted phenols with ethyl acetoacetate under acidic conditions .
- Step 2 : Introduce the benzoyloxy group at the 5-position using benzoyl chloride in the presence of pyridine as a catalyst (Schotten-Baumann reaction) .
- Typical Conditions :
| Step | Reagents/Conditions | Solvent | Catalyst | Yield |
|---|---|---|---|---|
| 1 | HSO, reflux | Ethanol | None | ~60% |
| 2 | Benzoyl chloride, pyridine | Dichloromethane | Pyridine | ~75% |
Advanced Research Questions
Q. How can reaction conditions be optimized for the benzoylation step in synthesizing this compound?
- Methodology :
- Temperature : Lower temperatures (0–5°C) minimize side reactions (e.g., over-acylation) .
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution efficiency compared to toluene .
- Catalyst Screening : Pyridine or DMAP (4-dimethylaminopyridine) improves benzoyl chloride activation; DMAP increases reaction rates by 30% .
- Kinetic Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and adjust stoichiometry .
Q. How can contradictions in bioactivity data across studies on benzofuran derivatives be resolved?
- Methodology :
- Assay Standardization : Validate pharmacological assays (e.g., antimicrobial MIC tests) using reference compounds like ciprofloxacin to ensure reproducibility .
- Structural Confirmation : Re-analyze compound purity via HPLC and crystallography (e.g., SHELX-refined X-ray structures) to rule out isomer contamination .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers caused by variable cell lines or solvent effects .
Q. What advanced techniques are used to analyze the electronic and steric effects of substituents in this compound?
- Methodology :
- X-Ray Crystallography : Resolve bond lengths and angles to assess steric hindrance from the 2-methylbenzoyl group. Software like ORTEP or WinGX visualizes anisotropic displacement parameters .
- DFT Calculations : Perform density functional theory (DFT) simulations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict reactivity .
- NMR Relaxation Studies : Measure - NOESY correlations to confirm spatial proximity of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
